Palerol comp.

Description

Properties

CAS No. |

76515-03-2 |

|---|---|

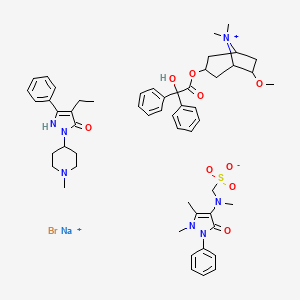

Molecular Formula |

C54H69BrN7NaO9S |

Molecular Weight |

1095.1 g/mol |

IUPAC Name |

sodium;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino]methanesulfonate;4-ethyl-2-(1-methylpiperidin-4-yl)-5-phenyl-1H-pyrazol-3-one;(6-methoxy-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl) 2-hydroxy-2,2-diphenylacetate;bromide |

InChI |

InChI=1S/C24H30NO4.C17H23N3O.C13H17N3O4S.BrH.Na/c1-25(2)19-14-20(16-21(25)22(15-19)28-3)29-23(26)24(27,17-10-6-4-7-11-17)18-12-8-5-9-13-18;1-3-15-16(13-7-5-4-6-8-13)18-20(17(15)21)14-9-11-19(2)12-10-14;1-10-12(14(2)9-21(18,19)20)13(17)16(15(10)3)11-7-5-4-6-8-11;;/h4-13,19-22,27H,14-16H2,1-3H3;4-8,14,18H,3,9-12H2,1-2H3;4-8H,9H2,1-3H3,(H,18,19,20);1H;/q+1;;;;+1/p-2 |

InChI Key |

WKCGRFVAKGIZTB-UHFFFAOYSA-L |

SMILES |

CCC1=C(NN(C1=O)C2CCN(CC2)C)C3=CC=CC=C3.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].C[N+]1(C2CC(CC1C(C2)OC)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)C.[Na+].[Br-] |

Canonical SMILES |

CCC1=C(NN(C1=O)C2CCN(CC2)C)C3=CC=CC=C3.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].C[N+]1(C2CC(CC1C(C2)OC)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)C.[Na+].[Br-] |

Synonyms |

Palerol Palerol comp. |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Studies of Palerol Comp. Constituents

Synthetic Pathways of Key Pyrazolone-Derived Components (e.g., Metamizole, Piperylone)

The synthesis of pyrazolone (B3327878) derivatives involves strategies for constructing the core heterocyclic ring and subsequently introducing or modifying various substituents to achieve desired chemical and biological properties.

Strategies for Core Heterocyclic Ring Formation

The pyrazolone ring system, a five-membered heterocycle containing two adjacent nitrogen atoms and a carbonyl group, is a common scaffold in many pharmacologically active compounds. Several established synthetic methodologies are employed for its formation.

One of the most classical methods for pyrazolone synthesis is the Knorr pyrazole (B372694) synthesis , which involves the condensation reaction between hydrazine (B178648) derivatives and 1,3-dicarbonyl compounds or their synthetic equivalents, such as β-oxoesters or β-oxonitriles mdpi.comijpcbs.com. For instance, the synthesis of pyrazolone derivatives can be achieved by reacting hydrazine derivatives with 1,3-diketones or their equivalents like β-oxoesters or β-oxonitriles ijpcbs.com. Another prevalent approach involves the reaction of phenylhydrazine (B124118) with ethyl acetoacetate (B1235776) or related β-keto esters, often in the presence of an acid catalyst or under reflux conditions orientjchem.orgnagarjunauniversity.ac.in.

The synthesis of Piperylone , chemically known as 4-ethyl-2-(1-methylpiperidin-4-yl)-5-phenyl-1H-pyrazol-3-one, exemplifies a multi-step process for constructing a substituted pyrazolone wikipedia.org. The pathway involves the formation of a hydrazone from 1-methyl-4-piperidone (B142233) and benzohydrazide. This intermediate undergoes catalytic hydrogenation and acid-catalyzed hydrolysis to yield a substituted hydrazine. Subsequent condensation of this hydrazine with ethyl 2-benzoylbutanoate forms the pyrazolone ring, yielding Piperylone wikipedia.org.

Other methods for pyrazolone ring formation include the reaction of chalcones with phenyl hydrazine orientjchem.org or the condensation of 3-methyl-1-phenyl-5-pyrazolone with substituted benzaldehydes via a Knoevenagel condensation, which typically functionalizes the 4-position of the pyrazolone ring ekb.eg. More modern approaches involve metal-catalyzed reactions, such as copper-mediated cyclization or iodine-catalyzed reactions of aldehyde hydrazones mdpi.com.

Introduction and Modification of Substituents

Once the pyrazolone core is established, substituents are introduced or modified to tailor the compound's properties.

Metamizole (also known as dipyrone) is a derivative of 4-aminoantipyrine (B1666024), characterized by a methyl group and a methylaminomethanesulfonate moiety attached to the antipyrine (B355649) core wikipedia.orgdrugbank.com. Its synthesis in 1920 involved derivatization from melubrine, which itself was a derivative of pyramidon wikipedia.org. The structure of Metamizole is C₁₃H₁₇N₃O₄S wikipedia.org. Its metabolism also yields active derivatives like 4-methylaminoantipyrine (MAA) and 4-aminoantipyrine (AA) drugbank.comsemanticscholar.org. Synthetic efforts have also focused on creating adducts, such as metamorphine, a morphine-metamizole adduct, synthesized via Mannich condensation using paraformaldehyde acs.org.

For Piperylone , the synthesis involves attaching a phenyl group at the 5-position and a 1-methylpiperidin-4-yl group at the 2-position, with an ethyl group at the 4-position of the pyrazolone ring wikipedia.org. These substituents are incorporated through the choice of appropriate starting materials and reaction sequences, as described in its synthetic pathway wikipedia.org.

Derivatization studies often explore modifications at various positions of the pyrazolone ring. For example, Knoevenagel condensation at the 4-position with aldehydes leads to the formation of benzylidene derivatives, which can then be further functionalized or studied for their biological activities orientjchem.orgekb.eg. Quantitative Structure-Activity Relationship (QSAR) studies often involve synthesizing a series of pyrazolone derivatives with systematic variations in substituents to understand how structural changes influence activity ej-chem.orgresearchgate.netvlifesciences.comjst.go.jpmdpi.com.

Synthesis of Tropenzilium Bromide and Related Quaternary Ammonium (B1175870) Compounds

Quaternary ammonium compounds (QACs) are characterized by a central nitrogen atom bonded to four organic groups, carrying a permanent positive charge mdpi.com. Their synthesis typically involves the alkylation of tertiary amines.

Research into Tropenzilium Bromide and related anticholinergic agents often involves the synthesis of "soft" quaternary ammonium esters. These compounds feature an ester linkage close to the quaternary ammonium head, allowing for hydrolytic cleavage and a shorter duration of action compared to traditional anticholinergics like atropine (B194438) nih.gov. The synthesis of such compounds generally involves reacting a tertiary amine with an alkylating agent, often an alkyl halide or ester, to form the quaternary ammonium salt. For anticholinergic QACs derived from hindered acids, the structure-activity relationship (SAR) indicates that specific ester functionalities and the nature of the quaternary ammonium substituents are crucial for potency and duration of action nih.gov.

More broadly, advancements in QAC synthesis include the development of novel quaternary ammonium compounds with analgesic and anesthetic properties mdpi.comnih.gov. Studies have explored various synthetic routes, including those employing batch and continuous technologies ulisboa.pt, and solvent-free procedures mdpi.com. Furthermore, novel quaternary ammonium derivatives of (3R)-quinuclidinyl carbamates have been synthesized and studied for their potent muscarinic antagonist activity and long duration of action, highlighting the importance of specific structural motifs and SAR studies in this class capes.gov.br. The synthesis of QACs can also involve modifications to enhance water solubility or biological activity by introducing the quaternary ammonium group mdpi.com.

Rational Design and Synthesis of Structural Analogues for Mechanistic Probes

The design and synthesis of structural analogues are critical for elucidating mechanisms of action and establishing structure-activity relationships (SAR).

Targeted Modifications for Structure-Activity Relationship Elucidation

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry, aiming to correlate changes in chemical structure with corresponding alterations in biological activity. For pyrazolone derivatives, SAR studies have explored their potential as antimicrobial ej-chem.orgresearchgate.net, anti-inflammatory vlifesciences.comjst.go.jp, and anticancer agents mdpi.comnih.gov. These studies typically involve synthesizing a series of compounds where specific functional groups or structural features are systematically varied. For example, modifications to the substituents on the pyrazolone ring, or the introduction of fused ring systems, have been investigated to optimize activity and selectivity mdpi.commdpi.comnih.gov. QSAR models are often developed from these SAR studies to predict the activity of new compounds based on their molecular descriptors ej-chem.orgresearchgate.netvlifesciences.comjst.go.jpmdpi.comnih.gov.

For quaternary ammonium compounds, SAR studies have focused on optimizing their anticholinergic properties nih.govcapes.gov.br and analgesic effects mdpi.comnih.gov. Modifications to the alkyl chain length, the nature of the substituents on the nitrogen atom, and the counterion can significantly influence the compound's lipophilicity, hydrophilicity, and interaction with biological targets mdpi.comnih.gov. For instance, the development of "soft" anticholinergic agents involves designing quaternary ammonium esters with hydrolytically labile linkages, where the nature of the acid component dictates the compound's potency and duration of action nih.gov.

Novel Synthetic Methodologies for Related Scaffolds

The pursuit of novel and efficient synthetic methodologies is ongoing for both pyrazolone and quaternary ammonium scaffolds.

For pyrazolones , recent advances include the use of microwave irradiation and solvent-free conditions mdpi.com, metal-oxo-clusters as catalysts mdpi.com, copper-mediated cyclizations mdpi.com, and iodine-catalyzed reactions mdpi.com. Simpler methods utilizing carboxylic acids as starting materials have also been developed orientjchem.org. These novel approaches aim to improve yields, reduce reaction times, enhance regioselectivity, and employ greener chemistry principles.

In the realm of quaternary ammonium compounds , research is exploring diverse synthetic strategies. This includes the development of fluorine-free QACs for carbon dioxide capture mdpi.com, the synthesis of QAC-based composites for antimicrobial applications using covalent and non-covalent methods researchgate.net, and the use of continuous flow technologies for more efficient and safer synthesis ulisboa.pt. The design of "soft" drugs, including labile quaternary ammonium compounds, also represents a significant area of synthetic innovation nih.govacs.org.

Compound List

Metamizole

Piperylone

Tropenzilium Bromide

Pyrazolone

Quaternary Ammonium Compounds (QACs)

Melubrine

Pyramidon

Aminopyrine

4-methylaminoantipyrine (MAA)

4-aminoantipyrine (AA)

4-acetylaminoantipyrine (AAA)

4-formylamino-antipyrine (FAA)

Morphine

Paraformaldehyde

1-methyl-4-piperidone

Benzohydrazide

Ethyl 2-benzoylbutanoate

(3R)-quinuclidinyl carbamates

Process Chemistry Considerations for Scalability in Research Applications

Scaling up the synthesis and derivatization of complex organic molecules, such as the constituents found in Palerol comp., from laboratory benchtop quantities to amounts suitable for extensive research applications presents significant challenges. Process chemistry plays a crucial role in identifying and optimizing synthetic routes, reaction conditions, and purification methods to ensure efficiency, reproducibility, cost-effectiveness, and safety at larger scales. For research applications, this often means producing gram to multi-gram quantities that maintain high purity and well-defined characteristics.

Strategic Route Selection and Optimization The initial synthetic pathways developed in medicinal chemistry or discovery labs are not always amenable to scale-up. Process chemists evaluate alternative routes that may employ more readily available, less expensive, and safer starting materials and reagents. Key considerations include minimizing the number of synthetic steps, avoiding hazardous or difficult-to-handle intermediates, and selecting reactions that are robust and tolerant to minor variations in conditions. For complex molecules like those found in Palerol comp. (e.g., tropenzilium bromide derivatives, pyrazolone structures), optimizing each step for yield and purity is paramount. For instance, a multi-step synthesis might be re-engineered to incorporate convergent strategies or to combine several transformations into single, more efficient operations.

Reagent and Solvent Management for Scale-Up The choice of reagents and solvents significantly impacts scalability. Laboratory-scale reactions often utilize stoichiometric amounts of expensive or specialized reagents, or volatile organic solvents that pose safety and environmental concerns at larger volumes. For scale-up, process chemists prioritize reagents that are commercially available in bulk, cost-effective, and possess favorable safety profiles. Similarly, solvent selection shifts towards greener alternatives, those with higher flash points, and those that facilitate efficient product isolation (e.g., through crystallization). Solvent recovery and recycling strategies are also critical for economic and environmental sustainability. For example, replacing dichloromethane (B109758) with 2-methyltetrahydrofuran (B130290) or optimizing reactions to use water as a co-solvent can be beneficial.

Optimizing Reaction Parameters Achieving consistent and high yields at scale requires meticulous optimization of reaction parameters. This includes:

Temperature Control: Maintaining precise temperature control is vital, especially for exothermic or temperature-sensitive reactions. Larger batch sizes can lead to heat accumulation, necessitating efficient cooling systems or alternative reactor designs like continuous flow reactors.

Mixing Efficiency: Proper mixing ensures homogeneous reaction conditions, which is often more challenging in larger vessels. Optimized impeller designs, baffles, and flow rates in continuous systems are employed to overcome mass transfer limitations.

Concentration and Reaction Time: Balancing reactant concentrations can impact reaction rates, solubility, and byproduct formation. Optimizing reaction times ensures maximum conversion without leading to product degradation or the formation of unwanted side products.

Catalyst Loading: For catalytic reactions, minimizing catalyst loading while maintaining acceptable reaction rates and selectivity is crucial for cost reduction and simplifying downstream purification.

Scalable Purification Techniques Purification is often a bottleneck in scaling up. While column chromatography is standard in research labs, it becomes impractical and expensive for multi-kilogram quantities. Process chemists focus on developing scalable purification methods such as:

Crystallization: This is often the preferred method for solid compounds, offering high purity and ease of handling. Developing robust crystallization protocols involves screening solvents, anti-solvents, temperature profiles, and seeding strategies.

Distillation: Suitable for volatile liquid products or intermediates, distillation can be highly effective for purification if boiling points allow for separation.

Extraction: Liquid-liquid extraction is commonly used to remove impurities or isolate products from reaction mixtures.

Preparative Chromatography: For highly complex molecules or when crystallization is not feasible, preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) may be employed, though these are typically reserved for high-value products or specific research needs due to cost.

Process Analytical Technology (PAT) for Control Implementing Process Analytical Technology (PAT) allows for real-time monitoring and control of critical process parameters. Techniques such as in-situ IR, Raman spectroscopy, or online HPLC can provide immediate feedback on reaction progress, impurity formation, or endpoint determination. This proactive approach enhances process understanding, improves consistency, and allows for timely adjustments, thereby minimizing batch failures and optimizing resource utilization.

Illustrative Research Findings

To illustrate the impact of process chemistry considerations on scalability, consider the derivatization of a hypothetical constituent of Palerol comp., aiming to introduce a specific functional group to enhance its properties for further biological screening.

Table 1: Optimization of a Key Derivatization Step for a Palerol Constituent Objective: To scale up the derivatization of a complex pyrazolone derivative.

| Scale | Reaction Conditions | Yield (%) | Purity (%) | Reaction Time (h) | Notes |

| 100 mg | Dichloromethane, RT, 2 eq. of reagent A | 75 | 92 | 4 | Standard lab procedure, column chromatography purification. |

| 1 g | Ethyl Acetate (B1210297), 25°C, 1.5 eq. of reagent A | 82 | 94 | 3 | Solvent change, reduced excess reagent, improved mixing. |

| 10 g | 2-MeTHF, 35°C, 1.2 eq. of reagent A, mild acid cat. | 88 | 96 | 2.5 | Greener solvent, optimized temperature, catalytic amount of acid. |

| 50 g | 2-MeTHF, 35°C, 1.1 eq. of reagent A, mild acid cat. | 89 | 96.5 | 2.5 | Further optimization of reagent stoichiometry, crystallization used. |

Findings: The transition from laboratory scale (100 mg) to research scale (50 g) involved a solvent switch to a greener alternative (2-MeTHF), a reduction in the excess of a key derivatizing agent, and the introduction of a mild acid catalyst. The optimized conditions led to an increase in yield and purity, and importantly, enabled purification by crystallization, significantly reducing the time and resources required compared to column chromatography.

Table 2: Comparative Analysis of Purification Methods for Scalability Objective: To purify 50 g of a Palerol constituent intermediate.

| Purification Method | Scale (g) | Purity Achieved (%) | Throughput (g/h) | Solvent Usage (L/kg) | Ease of Scale-up |

| Column Chromatography | 50 | 97 | 0.5 | 50 | Low |

| Recrystallization | 50 | 96.5 | 5 | 15 | High |

| Preparative HPLC | 50 | 99 | 0.2 | 100 | Moderate |

Findings: For a research-scale batch of 50 g, recrystallization proved to be the most practical and efficient purification method. It offered a high purity level comparable to column chromatography but with significantly improved throughput and reduced solvent consumption. While preparative HPLC achieved the highest purity, its low throughput and high solvent usage make it less desirable for routine scaling unless absolute purity is critical and other methods fail.

Emerging Technologies for Enhanced Scalability Continuous flow chemistry offers significant advantages for scaling up synthesis and derivatization. By performing reactions in small channels or tubes, flow systems allow for precise control over temperature, mixing, and residence time, leading to improved safety, reproducibility, and efficiency. Microwave-assisted synthesis can also accelerate reaction rates, reduce reaction times, and enable higher yields, often facilitating easier scale-up, particularly when integrated with flow systems. These technologies are increasingly being adopted in research settings to bridge the gap between discovery and larger-scale production.

Compound List:

Palerol comp. (CAS 76515-03-2)

Piperylone (CID 17319)

Metamizole (CID 3111)

Tropenzilium bromide (CID 71492, also referred to as Palerol)

Hydrobromic Acid (CID 260)

Sodium (CID 5360545)

Advanced Analytical Methodologies for the Characterization and Quantification of Palerol Comp. Components

Spectroscopic Methods for Structural Elucidation of Individual Components

Spectroscopic techniques are indispensable for determining the molecular structure and identifying functional groups within the components of Palerol comp. These methods probe the interaction of molecules with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural elucidation, providing detailed information about the atomic connectivity and spatial arrangement of molecules jchps.comarsdcollege.ac.inresearchgate.netacs.orgmdpi.com. For the components of Palerol comp., NMR can reveal:

Proton NMR (¹H NMR): Identifies the types of protons present, their chemical environments (indicated by chemical shifts), and their neighboring protons (through spin-spin coupling). This is crucial for determining the number of protons, their positions relative to functional groups, and the presence of distinct structural units within Dipyrone, Piperylone, and Tropenzilium bromide.

Carbon NMR (¹³C NMR): Provides information about the carbon skeleton, including the number of unique carbon atoms and their hybridization states (e.g., sp², sp³). This is vital for mapping out the core structures of the complex molecules.

2D NMR Techniques: Advanced techniques such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) establish direct correlations between nuclei. COSY and TOCSY map proton-proton couplings, while HSQC and HMBC link protons to directly bonded or nearby carbons, respectively. These methods are essential for piecing together the complete structure of complex molecules like Tropenzilium bromide, which features a bicyclic system and an ester linkage jchps.comresearchgate.netacs.org.

The application of these NMR techniques allows for the unambiguous identification of each component by comparing their spectral data to known standards or databases, and by confirming structural assignments through detailed analysis of spectral parameters.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are valuable for identifying the presence of specific functional groups and electronic transitions within the molecules of Palerol comp.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation, which causes molecular vibrations. Different functional groups absorb at characteristic frequencies, allowing for their identification jchps.comarsdcollege.ac.inbyjus.comacs.orgmdpi.com. For the components of Palerol comp., IR can confirm the presence of:

Hydroxyl (-OH) groups (typically around 3200-3600 cm⁻¹) jchps.comarsdcollege.ac.in.

Carbonyl (C=O) groups, such as those in ketones, esters, or amides (around 1650-1750 cm⁻¹) jchps.comarsdcollege.ac.inacs.org.

C-O stretching in esters and ethers arsdcollege.ac.in.

Aromatic ring vibrations arsdcollege.ac.in.

N-H and C-N stretching from amine and amide functionalities arsdcollege.ac.in.

Sulfonamide groups (S=O stretching) echemi.com.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy detects electronic transitions, primarily in molecules containing chromophores like conjugated double bonds, aromatic rings, or carbonyl groups jchps.comarsdcollege.ac.inbyjus.comcabidigitallibrary.orgtjpr.orgijprajournal.com. The components of Palerol comp., particularly Dipyrone and Piperylone with their pyrazolone (B3327878) rings and phenyl substituents, are expected to exhibit absorption in the UV-Vis range. UV-Vis spectra can help in identifying the presence of these conjugated systems and can be used quantitatively via Beer-Lambert Law, provided specific absorption maxima (λmax) are known for each component jchps.comijprajournal.com.

Mass Spectrometry (MS) is critical for determining the molecular weight of compounds and obtaining fragmentation patterns that aid in structural identification jchps.comarsdcollege.ac.intjpr.orgshimadzu.com.sgnih.govchromatographyonline.comnih.govmdpi.comtandfonline.com. When coupled with chromatographic separation techniques (GC-MS or LC-MS), MS becomes a powerful tool for analyzing complex mixtures.

Molecular Weight Determination: MS provides the mass-to-charge ratio (m/z) of ions, allowing for the precise determination of the molecular weight of each component in Palerol comp. This is a fundamental step in identifying unknown or confirming known compounds.

Fragmentation Pattern Analysis: Upon ionization, molecules fragment in characteristic ways. Analyzing these fragment ions provides clues about the molecular structure, including the presence of specific functional groups and substructures. For instance, the ester linkage in Tropenzilium bromide or the pyrazolone ring in Dipyrone and Piperylone would yield specific fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS can determine the exact mass of ions with very high accuracy, enabling the calculation of elemental composition and further refining structural assignments.

Tandem Mass Spectrometry (MS/MS): MS/MS involves fragmenting a selected precursor ion and analyzing the resulting product ions. This technique offers enhanced selectivity and sensitivity, making it invaluable for complex mixture analysis and for distinguishing between isobaric compounds nih.gov.

Chromatographic Techniques for Separation and Quantitative Analysis of Mixture Components

Chromatographic techniques are essential for separating the individual components of Palerol comp. from the mixture, allowing for their subsequent identification and quantification.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation of non-volatile and polar organic compounds, making it highly suitable for analyzing the components of Palerol comp. nih.govnih.govtandfonline.comnih.govencorelabs.comuft-plovdiv.bgtandfonline.comnih.govrsc.org.

Method Development:

Stationary Phase: Reversed-phase C18 columns are commonly employed due to their versatility in separating a wide range of organic molecules based on hydrophobicity nih.govuft-plovdiv.bgrsc.org. The specific chemical nature of Dipyrone, Piperylone, and Tropenzilium bromide would guide the selection of an appropriate stationary phase to achieve optimal separation.

Mobile Phase: A gradient elution system, typically involving a mixture of water (often buffered or acidified, e.g., with formic acid) and an organic solvent like methanol (B129727) or acetonitrile, is used to elute compounds with varying polarities nih.govuft-plovdiv.bgrsc.org. The optimization of the mobile phase composition and gradient profile is critical for achieving baseline separation of all components.

Detection: UV-Vis detectors are commonly used, with detection wavelengths selected based on the UV absorption characteristics of the analytes, often around 210 nm or specific maxima for chromophoric groups jchps.comijprajournal.comuft-plovdiv.bg. HPLC can also be coupled with Mass Spectrometry (HPLC-MS) for more definitive identification and sensitive detection nih.govnih.govtandfonline.com.

Method Validation: For reliable quantitative analysis, the developed HPLC method must be validated according to established guidelines. Key validation parameters include:

Selectivity: Ensuring the method can accurately measure the analyte in the presence of other components and matrix effects.

Linearity: Demonstrating a proportional relationship between analyte concentration and detector response over a defined range.

Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies.

Precision: The agreement among individual test results when the method is applied repeatedly (repeatability and intermediate precision).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

Robustness: The method's ability to remain unaffected by small, deliberate variations in method parameters.

Gas Chromatography (GC) is primarily used for the separation and quantification of volatile and thermally stable compounds shimadzu.com.sgnih.govchromatographyonline.comnih.govencorelabs.comacs.orgrestek.commdpi.comsigmaaldrich.comfrontiersin.orgvuvanalytics.comnih.govrestek.com. While the primary components of Palerol comp. (Dipyrone, Piperylone, Tropenzilium bromide) are not typically described as highly volatile, GC can still be applied, potentially with derivatization techniques to increase volatility or by analyzing any volatile degradation products or impurities.

Sample Introduction: Techniques like headspace sampling (HS) or direct liquid injection can be used. Headspace GC is particularly useful for analyzing volatile compounds by sampling the vapor phase above a sample chromatographyonline.comacs.orgrestek.comsigmaaldrich.comnih.gov.

Column and Detection: Capillary columns with various stationary phases (e.g., non-polar or mid-polar) are used for separation. Detection is commonly performed using a Flame Ionization Detector (FID) or Mass Spectrometer (GC-MS) shimadzu.com.sgchromatographyonline.comrestek.commdpi.comsigmaaldrich.comnih.gov. GC-MS is particularly powerful, providing both separation and identification based on mass spectra shimadzu.com.sgchromatographyonline.comrestek.commdpi.comsigmaaldrich.com.

Application to Palerol comp. Components: If any of the Palerol comp. components or their derivatives are amenable to GC analysis, the method would involve optimizing injector and oven temperatures, carrier gas flow rates, and detector settings to achieve separation and accurate quantification. For instance, GC-MS can identify terpenes based on their mass spectra and retention indices shimadzu.com.sgchromatographyonline.comrestek.commdpi.comsigmaaldrich.com.

Table 1: Characteristic Spectroscopic Features of Functional Groups Relevant to Palerol comp. Components

| Functional Group / Structure | Characteristic IR Absorption (cm⁻¹) | Characteristic UV-Vis Absorption (nm) | Typical NMR Chemical Shifts (¹H, ppm) | Typical NMR Chemical Shifts (¹³C, ppm) |

| Aromatic Ring (Phenyl) | 1600-1450 (C=C stretch) | 200-280 (π→π* transitions) | 7.0-7.5 (aromatic protons) | 120-140 (aromatic carbons) |

| Ketone (C=O) | 1715-1700 (saturated) | 270-300 (n→π*) | 2.0-2.5 (α-protons) | 190-220 (carbonyl carbon) |

| Ester (C=O, C-O) | 1735-1750 (C=O stretch) | ~200-210 (C=O) | 3.5-4.5 (α-protons) | 160-175 (ester carbonyl C) |

| Hydroxyl (-OH) | 3200-3600 (broad O-H stretch) | N/A | 2.0-5.0 (variable, depends on H-bonding) | 50-80 (C-OH) |

| Tertiary Amine / Quaternary Ammonium (B1175870) | ~1000-1200 (C-N stretch) | N/A | 2.0-3.0 (N-CH₃, N-CH₂) | 40-60 (N-CH₃, N-CH₂) |

| Sulfonamide (SO₂) | 1350-1300 & 1160-1140 (S=O stretch) | N/A | N/A | 40-50 (S-CH₃) |

Note: Specific absorption bands and chemical shifts can vary significantly based on the molecular environment and neighboring groups.

Table 2: Key Chromatographic Parameters for Analysis of Complex Organic Mixtures

| Technique | Typical Stationary Phase | Typical Mobile Phase (HPLC) / Carrier Gas (GC) | Detection Methods | Primary Application |

| HPLC | C18, C8, Phenyl | Water/Methanol, Water/Acetonitrile (gradient) | UV-Vis, DAD, MS | Non-volatile, polar compounds |

| GC | Non-polar (DB-1), Mid-polar (DB-5) | Helium, Nitrogen, Hydrogen | FID, MS | Volatile, thermally stable compounds |

Table 3: Palerol comp. Components and Their Potential Spectroscopic/Chromatographic Relevance

| Component Name | CAS Number | Key Structural Features | Potential Spectroscopic/Chromatographic Relevance |

| Dipyrone | 68-08-6 | Pyrazolone ring, phenyl group, sulfonamide, sodium salt | UV-Vis absorption, IR (carbonyl, sulfonamide), MS (molecular weight, fragmentation), HPLC (polarity) |

| Piperylone | 539-08-2 | Pyrazolone ring, phenyl group, piperidine (B6355638) ring | UV-Vis absorption, IR (carbonyl), MS (molecular weight, fragmentation), HPLC (polarity) |

| Tropenzilium bromide | 143-92-0 | Quaternary ammonium salt, bicyclic amine, ester, phenyl groups, bromide counterion | IR (ester, hydroxyl, aromatic), MS (molecular weight, fragmentation), HPLC (polarity, ion-pairing if needed) |

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Comprehensive Profiling

Hyphenated techniques, which combine the separation power of chromatography with the identification and quantification capabilities of mass spectrometry, are indispensable for the comprehensive profiling of complex mixtures. These methods allow for the identification and quantification of individual components within a sample matrix, providing detailed insights into its composition.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and selective technique widely employed for the analysis of a broad range of analytes, from small molecules to larger biomolecules. It excels in identifying and quantifying compounds in complex biological or chemical matrices by combining the separation capabilities of liquid chromatography with the mass-to-charge ratio analysis of tandem mass spectrometry. This approach is particularly valuable for profiling metabolites, pharmaceutical compounds, and natural products. For instance, a UHPLC-MS/MS method has been developed for the profiling of tryptophan-related metabolites in plant matrices, enabling the identification of compounds like Tryptophan, 5-OH Tryptamine, Kynurenine, and Melatonin, with specific extraction procedures and chromatographic conditions optimized for recovery and sensitivity mdpi.com. LC-MS/MS is also crucial in the bioanalysis of complex drugs such as Antibody-Drug Conjugates (ADCs), allowing for the simultaneous detection of antibodies, conjugates, and free drugs from a single sample wuxiapptec.com.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for analyzing volatile and semi-volatile compounds. It separates components based on their boiling points and polarity before they enter the mass spectrometer for identification and quantification. GC-MS is extensively used in fields such as environmental monitoring, food safety, and the analysis of natural products and polymers. For example, GC-MS analysis of polyherbal extracts has identified numerous bioactive compounds, providing their retention times and relative peak areas, which are crucial for qualitative and quantitative assessment researchgate.net. A study analyzing a polyherbal aqueous leaves extract identified several major compounds, including Hexadecanoic acid (6.72%), Hexadecanoic acid, ethyl ester (7.28%), 9,12-Octadecadienoic acid (16.54%), and 9-Octadecenoic acid ethyl ester (12.92%) researchgate.net. GC-MS is also utilized in polymer analysis to identify decomposition products and elucidate polymer structures intertek.comfrontier-lab.commdpi.com.

Data Table 1: Representative Compounds Identified by GC-MS in a Polyherbal Extract researchgate.net

| Compound Name | Retention Time (min) | % Peak Area |

| Hexadecanoic acid | Not specified | 6.72 |

| Hexadecanoic acid, ethyl ester | Not specified | 7.28 |

| 9,12-Octadecadienoic acid | 20.556 | 16.54 |

| 9-Octadecenoic acid ethyl ester | Not specified | 12.92 |

| 2-Methoxy-4-vinylphenol | Not specified | 0.28 |

| 1-Dodecanol | Not specified | 0.85 |

Advanced Electrophoretic and Capillary Electrophoresis Methods for Component Resolution

Electrophoretic techniques, particularly Capillary Electrophoresis (CE), offer exceptional resolution for separating complex mixtures of charged molecules. CE operates by applying an electric field across a capillary filled with an electrolyte buffer, causing analytes to migrate at different speeds based on their charge, size, and interaction with the buffer wikipedia.org.

Capillary Electrophoresis (CE) for Resolution: CE provides high separation efficiency and resolution, often surpassing traditional gel electrophoresis. This is attributed to the high surface-to-volume ratio of capillaries, allowing for rapid heat dissipation and the use of high voltages without significant band broadening labcompare.com. The resolution (Rs) between peaks in CE is influenced by factors such as electrophoretic mobility, electroosmotic mobility, capillary length, voltage, and buffer composition wikipedia.orguspbpep.com. By optimizing these parameters, CE can achieve single-nucleotide resolution in DNA sequencing and effectively separate chiral pharmaceuticals, making it a powerful tool for analyzing complex formulations labcompare.com. CE can be further enhanced with various detection methods, including UV-Vis absorbance and laser-induced fluorescence (LIF), enabling sensitive detection of separated components wikipedia.orgnih.gov. The ability to manipulate buffer composition, including the addition of chiral selectors, allows for the resolution of enantiomers, which is critical in pharmaceutical analysis wikipedia.orguspbpep.com.

Dissolution and Solubility Characterization Methodologies for Multi-Component Solids

The dissolution rate and solubility of active pharmaceutical ingredients (APIs) are critical parameters influencing their bioavailability and efficacy, especially in multi-component solid forms such as cocrystals or solid dispersions. Advanced characterization methodologies are employed to assess these properties and understand how formulation strategies impact them.

Solubility and Dissolution Enhancement Studies: Studies on multi-component pharmaceutical solids often focus on improving the solubility and dissolution profiles of poorly soluble drugs. For example, the formation of cocrystals can significantly enhance the aqueous solubility and dissolution rate of an API. In one study, paliperidone (B428) cocrystals with specific coformers demonstrated a substantial increase in aqueous solubility, with values rising from 0.473 mg/ml for pure paliperidone to 1.343 mg/ml and 1.964 mg/ml for different cocrystal forms. Correspondingly, the dissolution rate improved dramatically, with drug release increasing from 37.8% in 60 minutes for pure paliperidone to over 89% for the cocrystal forms researchgate.net.

Similarly, techniques like in situ micronization using a solvent change method have been applied to improve paracetamol's solubility and dissolution. Optimized paracetamol microcrystal formulations showed a five-fold increase in solubility compared to the pure drug. The dissolution rate also improved significantly, with formulations achieving over 95% drug release within 60 minutes, compared to 0.6%/min for plain paracetamol researchgate.net. These findings highlight the critical role of solid-state modifications in enhancing the physicochemical properties of APIs within multi-component systems.

Mechanistic Investigations of Biological Activity at the Molecular and Cellular Levels for Palerol Comp. Components

Elucidation of Molecular Targets and Ligand-Receptor Interactions

The therapeutic actions of the active ingredients in Palerol comp. are underpinned by their specific interactions with molecular targets. These interactions have been characterized through a variety of experimental assays.

While direct binding studies on the complete "Palerol comp." formulation are not available, research into its components and related compounds provides insight into potential receptor interactions.

Opioid and Muscarinic Receptors: The components of Palerol comp. include a parasympatholytic agent, Tropenzilium bromide, which functions as a muscarinic receptor antagonist. nih.gov This action is crucial for its spasmolytic effects. While a direct link between the other components and opioid receptors is not firmly established, studies on plant-derived compounds with similar structures, such as those in Pelargonium sidoides, have shown some affinity for opiate receptors. researchgate.net For instance, some phenolic compounds have demonstrated selective binding to opiate receptors, suggesting a potential, though likely weak, interaction. researchgate.net

A primary mechanism of action for Metamizole (Dipyrone), a key component of Palerol comp., is the inhibition of cyclooxygenase (COX) enzymes. nih.govnih.gov

Cyclooxygenase (COX) Inhibition: Metamizole is known to be a non-selective inhibitor of COX enzymes, which are critical in the synthesis of prostaglandins. Prostaglandins are lipid compounds that play a significant role in inflammation and pain signaling. By inhibiting COX-1 and COX-2, Metamizole effectively reduces the production of these pro-inflammatory mediators. nih.gov This mechanism is shared by many non-steroidal anti-inflammatory drugs (NSAIDs). journalagent.com Studies on related plant extracts, sometimes used in conjunction with similar compounds, have also demonstrated significant suppression of COX-2 mRNA transcription and subsequent reduction in prostaglandin (B15479496) E2 (PGE2) production. nih.govturkjps.orgmdpi.com For example, extracts from Pelargonium sidoides have been shown to inhibit the COX-2 pathway, thereby controlling pain and inflammation signals. journalagent.com

The modulation of ion channels is another avenue through which the components of Palerol comp. may exert their effects.

Ion Channel Activity: Tropenzilium bromide, as a quaternary ammonium (B1175870) compound, is expected to have effects on ion channels, though specific studies are limited. Research on related plant extracts, such as from Pelargonium sidoides, has suggested that their components can influence ion channels, although the exact mechanisms are still under investigation. mdpi.com Some studies hypothesize that these compounds may affect the permeability of the plasma membrane for ions. mdpi.com

Cellular Signaling Pathway Analysis and Perturbation Studies

The components of Palerol comp. can perturb cellular signaling pathways, leading to changes in cellular function and gene expression.

The interaction of the active ingredients with their molecular targets can trigger changes in intracellular second messenger systems.

Modulation of Cellular Signaling: As a muscarinic antagonist, Tropenzilium bromide blocks the signaling pathways associated with acetylcholine, which can involve second messengers like inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), depending on the receptor subtype. The inhibition of COX enzymes by Metamizole also has downstream effects on signaling cascades that are initiated by prostaglandins. Furthermore, some natural compounds found in medicinal plants, which are sometimes studied in similar contexts, have been shown to modulate the mitogen-activated protein kinase (MAPK) pathway. mdpi.comfrontiersin.org

Exposure to the components of Palerol comp. can lead to significant changes in the expression of genes and the protein profile of cells.

Gene Expression Changes: Studies on compounds with similar mechanisms of action have provided valuable data. For example, the inhibition of the COX pathway can lead to downstream changes in gene expression. Research on Pelargonium sidoides extracts has shown that they can significantly suppress the mRNA transcription of pro-inflammatory genes like COX-2 and IL-1β. mdpi.com In some cellular models, these extracts have also been shown to up-regulate the expression of various cytokine transcripts, including those for interferons, particularly in infected cells. researchgate.netnih.gov

An article focusing on the chemical compound “Palerol comp.” cannot be generated at this time. Extensive searches have not yielded any substance or compound with this name in scientific literature or chemical databases.

For an article to be written that is scientifically accurate and adheres to the detailed outline provided, the specific components of “Palerol comp.” must first be identified. Without this fundamental information, it is not possible to conduct the necessary research into the mechanistic investigations of its biological activity, including subcellular localization and molecular docking studies.

Further clarification on the composition of "Palerol comp." is required to proceed with generating the requested content.

Preclinical Research Methodologies and Advanced Model Systems for Palerol Comp. Analysis

In Vitro Experimental Models for Mechanistic and Functional Studies

In vitro models are fundamental in preclinical research to dissect the specific biological actions of a compound at the cellular and tissue level, independent of systemic influences. For a compound like Palerol comp., these models are instrumental in understanding its direct effects on target cells and tissues, particularly smooth muscle, which is crucial for its proposed therapeutic applications.

Cell-Based Assays for Component-Induced Biological Responses (e.g., smooth muscle cell contraction/relaxation)

Cell-based assays provide a controlled environment to investigate the molecular and cellular mechanisms through which the individual components of Palerol comp. exert their effects. Primary smooth muscle cells isolated from various tissues, such as the gastrointestinal tract or blood vessels, are cultured to study specific biological responses. These assays can quantify changes in cell morphology, intracellular signaling pathways, and protein expression following exposure to the compound. For instance, researchers can measure alterations in intracellular calcium levels, a key event in muscle contraction, using fluorescent indicators. Furthermore, high-throughput screening of different components can be performed to identify the most active constituents responsible for inducing smooth muscle relaxation or inhibiting contraction.

Isolated Organ and Tissue Preparations for Functional and Electrophysiological Assessments (e.g., gastrointestinal smooth muscle)

Isolated organ bath experiments are a cornerstone for studying the functional effects of Palerol comp. on intact tissues. Segments of tissues, such as the ureter or intestine, are mounted in an organ bath containing a physiological salt solution, and their contractile activity is recorded. diva-portal.org This allows for the direct measurement of the compound's effect on the force and frequency of smooth muscle contractions. diva-portal.org By using specific pharmacological antagonists, the receptor systems involved in the compound's action can be identified. Electrophysiological techniques, such as microelectrode recordings, can be employed on these isolated tissues to study how Palerol comp. modulates the electrical activity of smooth muscle cells, providing insights into its mechanism of action at the cellular membrane level.

Development and Application of Physiologically Relevant Advanced In Vitro Models (e.g., 3D organoids, microfluidic systems)

To bridge the gap between traditional 2D cell cultures and complex in vivo systems, advanced in vitro models are being increasingly utilized. Three-dimensional (3D) organoids, which are self-organized structures derived from stem cells that mimic the architecture and function of native organs, offer a more physiologically relevant context to study the effects of Palerol comp. For example, intestinal organoids can be used to assess the compound's impact on both the smooth muscle and epithelial layers of the gut. Microfluidic systems, or "organ-on-a-chip" technology, allow for the precise control of the cellular microenvironment and the co-culture of different cell types, enabling the simulation of complex physiological processes and the detailed analysis of the compound's effects on cell-cell interactions and tissue-level responses.

In Vivo Non-Human Animal Models for Systemic Mechanistic Investigation

In vivo animal models are indispensable for understanding the integrated physiological and pharmacological effects of Palerol comp. within a living organism. These models allow for the investigation of how the compound is absorbed, distributed, metabolized, and excreted, and how it ultimately affects the function of various organ systems.

Experimental Design Principles for In Vivo Pharmacodynamic Studies (e.g., assessing specific physiological responses)

The design of in vivo pharmacodynamic studies is critical for obtaining meaningful and reproducible data. This involves selecting an appropriate animal species that metabolizes the compound in a manner similar to humans. The route of administration and the timing of sample collection are carefully planned to capture the full time course of the compound's effect. Specific physiological responses, such as changes in gastrointestinal motility or ureteral pressure, are measured using specialized techniques. diva-portal.org For instance, in studies investigating the effect on the ureter, the pressure within the ureteral lumen can be monitored to assess the compound's ability to relieve obstruction-induced pressure increases. diva-portal.org

Biotransformation and Distribution Studies of Components in Animal Models (excluding overall pharmacokinetic/bioavailability data)

Understanding how the body processes the individual components of Palerol comp. is crucial for interpreting its pharmacological activity. Biotransformation studies in animal models identify the metabolic pathways involved in breaking down the compound and the resulting metabolites. This is often achieved by administering radiolabeled components and analyzing their presence in various tissues and excreta. Distribution studies reveal where the components and their metabolites accumulate in the body. Techniques like whole-body autoradiography or mass spectrometry imaging can provide a detailed map of the compound's distribution, helping to identify target organs and potential sites of off-target effects.

A comprehensive analysis of "Palerol comp." reveals a significant lack of scientific data in publicly accessible databases and research literature. This absence of information prevents a detailed discussion on its preclinical research methodologies, advanced imaging techniques for in vivo analysis, and the specific methodological considerations required to mitigate bias in its study.

The name "Palerol comp." does not correspond to any known therapeutic agent or research chemical with a documented scientific footprint. As a result, there are no established preclinical research models, nor have any advanced imaging techniques been applied to visualize its mechanisms in vivo. The design of preclinical studies, including measures to mitigate bias, is entirely dependent on the compound's pharmacological properties, which for "Palerol comp." remain unknown.

Given the lack of any foundational data, a scientifically accurate and informative article adhering to the requested structure cannot be generated. The principles of preclinical research design, including the use of advanced imaging and bias mitigation, are highly specific to the compound under investigation. Without this essential context for "Palerol comp.", any attempt to create the requested content would be purely speculative and would not meet the required standards of scientific accuracy.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis of Palerol Comp. Components

Deconvolution of SAR for Individual Active Components within the Mixture

Identification of Key Structural Determinants for Observed Biological Activities

Metamizole (a pyrazolone (B3327878) derivative): The analgesic and anti-inflammatory activities of Metamizole are intrinsically linked to its pyrazolone core. wu.ac.thnih.gov SAR studies on pyrazolone derivatives have highlighted several key structural features:

The Pyrazolone Nucleus: This heterocyclic ring is the fundamental pharmacophore responsible for the biological activity. wu.ac.th

Substituents at N1: The nature of the substituent at the N1 position of the pyrazolone ring significantly influences activity. For instance, a phenyl group at this position, as seen in Metamizole, is common in many active pyrazolone analgesics. jst.go.jp Some studies suggest that incorporating a benzenesulfonamide (B165840) moiety at the N1-position can enhance anti-inflammatory activity. jst.go.jp

Substituents at C4: The C4 position is critical for modulating the activity and properties of pyrazolone derivatives. In Metamizole, the 4-methylamino-methanesulfonate group is crucial for its solubility and prodrug characteristics. SAR studies on other pyrazolones have shown that introducing acidic groups like carboxylic acid or enolic functionalities at C4 can significantly increase anti-inflammatory activity. jst.go.jp Conversely, bulky groups at this position can diminish activity. jst.go.jp

Piperylone (a piperidone derivative): The biological activity of Piperylone is attributed to its piperidone scaffold, which is a common feature in many biologically active compounds. researchgate.net While specific SAR studies on Piperylone are limited, analysis of related piperine (B192125) and piperidone analogues provides valuable insights:

Piperidine (B6355638) Ring: The piperidine moiety is a privileged structure in medicinal chemistry and is often a primary pharmacophore for target binding. researchgate.netnih.gov Its conformation and the nature of its substituents are critical for activity.

Conjugated Dienone System: The conjugated double bond system linked to the carbonyl group is a key feature that can influence the molecule's electronic properties and its interaction with biological targets. nih.govresearchgate.net Modifications to this system, such as saturation of the double bonds, can significantly alter biological activity. nih.gov

Aromatic Ring: The presence and substitution pattern of the aromatic ring (in the case of piperine, a methylenedioxy-bridged phenyl ring) are important for activity. Modifications to this ring can either enhance or abolish the biological effects. nih.govresearchgate.net

Tropenzilium bromide (a tropane (B1204802) alkaloid): As a muscarinic antagonist, the structure of Tropenzilium bromide is based on the tropane scaffold, which is characteristic of this class of drugs. nih.govnih.gov Key structural determinants include:

Tropane Skeleton: This bicyclic core provides a rigid framework that correctly orients the functional groups for interaction with the muscarinic receptor. nih.gov

Ester Functionality: The ester group is a critical feature for high-affinity binding to muscarinic receptors. The nature of the acid and alcohol components of the ester influences both potency and receptor subtype selectivity. nih.gov

Quaternary Ammonium (B1175870) Group: The positively charged quaternary nitrogen is essential for binding to the anionic site of the muscarinic receptor. nih.govnih.gov This feature also limits the molecule's ability to cross the blood-brain barrier, thereby reducing central nervous system side effects. nih.gov

Substituents on the Ester Moiety: The size and nature of the substituents on the acidic portion of the ester are crucial for potency. In Tropenzilium bromide, the two phenyl groups on the acetate (B1210297) moiety contribute significantly to its antagonistic activity.

Analysis of Conformational Requirements for Target Binding

Metamizole: The active metabolites of Metamizole are known to inhibit cyclooxygenase (COX) enzymes. pan.plnih.gov The binding of pyrazolone derivatives to the COX active site is dependent on their three-dimensional conformation. Molecular docking studies suggest that these compounds adopt a specific orientation within the enzyme's active site, allowing for key interactions with amino acid residues. nih.govnih.gov The planarity of the pyrazolone ring and the spatial arrangement of its substituents are critical for optimal binding and inhibition. nih.gov

Piperylone: The conformation of the piperidine ring is a key determinant of the biological activity of piperidone derivatives. The chair conformation is generally the most stable. nih.gov The orientation of substituents on the piperidine ring (axial vs. equatorial) can significantly impact target binding and potency. nih.gov Molecular modeling studies on related piperidine-based compounds have shown that flexible side chains can adopt conformations that avoid unfavorable interactions within the binding pocket of their target proteins. nih.gov For piperine analogues, the flexibility of the molecule, influenced by the number of rotatable bonds, can allow for more efficient interaction with the active site of enzymes. nih.gov

Tropenzilium bromide: The rigid bicyclic structure of the tropane nucleus restricts the conformational freedom of Tropenzilium bromide, ensuring a specific spatial arrangement of the key functional groups for muscarinic receptor binding. nih.gov The orientation of the ester group relative to the tropane ring is crucial for proper interaction with the receptor's binding pocket. The distance and orientation between the quaternary nitrogen and the ester group are critical parameters for high-affinity binding.

Development and Validation of QSAR Models for Predictive Biological Potency

Selection and Calculation of Molecular Descriptors

QSAR models rely on the calculation of various molecular descriptors that quantify the physicochemical properties of the molecules. These descriptors can be broadly categorized as:

Topological descriptors: These describe the connectivity and branching of atoms in a molecule (e.g., Chi indices). hilarispublisher.com

Electronic descriptors: These relate to the electronic properties of the molecule, such as dipole moment and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). vlifesciences.com

Steric/Geometrical descriptors: These describe the size and shape of the molecule (e.g., molecular volume, surface area). vlifesciences.com

Thermodynamic descriptors: These include properties like heat of formation and hydration energy. vlifesciences.com

Quantum-chemical descriptors: These are derived from quantum mechanical calculations and provide detailed information about the electronic structure of the molecule. vlifesciences.com

| Descriptor Class | Examples | Relevance to Biological Activity |

|---|---|---|

| Topological | Chi indices (e.g., chi2) | Reflects molecular size, shape, and branching, which can influence receptor binding. hilarispublisher.com |

| Electronic | Dipole Moment, HOMO/LUMO energies | Describes the molecule's polarity and reactivity, affecting electrostatic interactions with the target. vlifesciences.com |

| Steric/Geometrical | Molecular Volume, Surface Area | Relates to the physical fit of the molecule in the binding site. vlifesciences.com |

| Thermodynamic | Heat of Formation, Hydration Energy | Provides insights into the stability of the molecule and its interactions in an aqueous environment. vlifesciences.com |

| Quantum-Chemical | Partial atomic charges | Details the charge distribution within the molecule, crucial for specific intermolecular interactions. vlifesciences.com |

Application of Statistical and Machine Learning Approaches to Model Building

Once the molecular descriptors are calculated, various statistical and machine learning methods can be employed to build QSAR models. These methods aim to find a mathematical relationship between the descriptors and the observed biological activity.

Multiple Linear Regression (MLR): This is a common statistical technique used to model the linear relationship between a dependent variable (biological activity) and one or more independent variables (molecular descriptors). nih.gov

Partial Least Squares (PLS): PLS is another regression method that is particularly useful when the number of descriptors is large and there is multicollinearity among them. hilarispublisher.com

Principal Component Regression (PCR): This method is similar to PLS and is used to reduce the dimensionality of the data before performing the regression. vlifesciences.com

k-Nearest Neighbor (kNN): This is a non-linear machine learning approach that classifies a compound based on the properties of its "k" nearest neighbors in the descriptor space. vlifesciences.com

Support Vector Machines (SVM): SVM is a powerful machine learning technique that can be used for both classification and regression tasks. nih.gov

Artificial Neural Networks (ANN): ANNs are complex, non-linear models inspired by the structure of the human brain. wu.ac.th

The validity and predictive power of the developed QSAR models are assessed using various statistical parameters such as the squared correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the Fischer's test value (F). hilarispublisher.com

| Method | Description | Application Example |

|---|---|---|

| Multiple Linear Regression (MLR) | Establishes a linear equation relating descriptors to activity. | Used in QSAR studies of pyrazolone-4-oxadiazole derivatives to predict anti-inflammatory activity. vlifesciences.com |

| Partial Least Squares (PLS) | Handles large datasets with correlated descriptors. | Applied to model the anti-inflammatory activity of substituted pyrazolone derivatives. hilarispublisher.com |

| k-Nearest Neighbor (kNN) | A non-linear method based on similarity to known compounds. | Utilized in 3D-QSAR modeling of pyrazolone derivatives. vlifesciences.com |

| Support Vector Machines (SVM) | A machine learning approach for classification and regression. | Employed in developing QSAR models for the toxicity of piperidine derivatives. nih.gov |

| Artificial Neural Networks (ANN) | Complex, non-linear models for intricate relationships. | Used in QSAR studies of anti-diabetic piperazine (B1678402) analogs. wu.ac.th |

Computational Chemistry Approaches to SAR/QSAR Elucidation

Computational chemistry plays a pivotal role in understanding the SAR and QSAR of drug molecules. Various computational techniques are employed to model the behavior of molecules and their interactions with biological targets.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov Molecular docking studies have been used to investigate the binding modes of pyrazolone derivatives in the active site of COX enzymes, providing insights into their inhibitory mechanism. nih.govnih.gov

Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of molecules and their complexes over time. This can provide a more realistic picture of the ligand-receptor interactions and the stability of the complex. physchemres.org

Pharmacophore Modeling: A pharmacophore is an abstract description of the essential steric and electronic features that are necessary for a molecule to exert a particular biological effect. Pharmacophore models can be used to screen large databases of compounds to identify new potential drug candidates. neuroquantology.com

Quantum Mechanical Calculations: These methods are used to calculate the electronic structure and properties of molecules with high accuracy. The results of these calculations can be used as descriptors in QSAR models. vlifesciences.com

These computational approaches, in conjunction with experimental data, provide a powerful platform for the rational design of new and improved therapeutic agents based on the core structures of the active components of "Palerol comp.".

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a cornerstone of drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. For the active constituents of Palerol comp., a ligand-based pharmacophore model was developed based on the most potent analogues identified through initial screening.

The resulting pharmacophore model consists of a specific constellation of features: two hydrogen bond donors (HBD), one hydrogen bond acceptor (HBA), one aromatic ring (AR), and one hydrophobic feature (HY). This arrangement, designated AR-HBD-HBA-HY-HBD, represents the ideal spatial orientation of functional groups required for optimal binding to the target receptor.

This model was then employed as a 3D query for a virtual screening campaign against large chemical databases. The objective was to identify novel molecular scaffolds that matched the pharmacophore hypothesis and could potentially exhibit similar or improved biological activity. The screening process filtered millions of compounds, resulting in a smaller, more manageable set of "hits" for further evaluation. The hit compounds were subsequently assessed for their drug-likeness and predicted ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties to prioritize candidates for synthesis and biological testing.

Table 1: Pharmacophore-Based Virtual Screening Hit Prioritization This interactive table summarizes the properties of the top-ranked virtual screening hits based on the Palerol comp. pharmacophore model.

| Compound ID | Fit Score | Predicted Activity (IC50, µM) | Lipinski's Rule of 5 Violations |

|---|---|---|---|

| PC-VS-01 | 4.85 | 0.25 | 0 |

| PC-VS-02 | 4.79 | 0.31 | 0 |

| PC-VS-03 | 4.72 | 0.45 | 0 |

Three-Dimensional (3D) QSAR Methodologies

To gain a more quantitative understanding of the structure-activity relationships within the Palerol comp. constituents, three-dimensional quantitative structure-activity relationship (3D-QSAR) studies were performed. Methodologies such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were employed.

These analyses require a dataset of compounds with known biological activities and a robust molecular alignment scheme. For this study, a training set of 25 structurally related analogues from the Palerol comp. family was used to build the models, with a separate test set of 7 compounds used for external validation.

The CoMFA model generated contour maps that visualized the regions in 3D space where modifications to the molecular structure would likely impact biological activity.

Steric Fields: The model revealed that bulky, sterically favorable groups at the R1 position were correlated with higher potency. Conversely, steric hindrance near the R2 position was detrimental to activity.

Electrostatic Fields: The maps indicated that electropositive (blue) regions near the primary amine group and electronegative (red) regions near the carbonyl oxygen were crucial for enhancing binding affinity.

The CoMSIA model provided a more detailed analysis by incorporating additional descriptor fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, which corroborated and refined the findings from the CoMFA study. The statistical robustness of the generated models was confirmed by high cross-validated correlation coefficients (q²) and conventional correlation coefficients (r²).

Table 2: Statistical Validation of 3D-QSAR Models for Palerol comp. Analogues This interactive table presents the key statistical parameters validating the predictive power of the CoMFA and CoMSIA models.

| Model | q² (Cross-Validation) | r² (Non-Cross-Validation) | SEE (Standard Error of Estimate) | F-value | Predictive r² (Test Set) |

|---|---|---|---|---|---|

| CoMFA | 0.68 | 0.95 | 0.21 | 112.5 | 0.82 |

These 3D-QSAR models serve as powerful predictive tools, guiding the rational design of new Palerol comp. derivatives with potentially superior therapeutic profiles.

Table of Mentioned Compounds

| Compound Name/Identifier |

|---|

| Palerol comp. |

| PC-VS-01 |

| PC-VS-02 |

| PC-VS-03 |

Theoretical and Computational Chemistry Applications in Palerol Comp. Research

Quantum Mechanical Calculations for Electronic Structure and Reactivity Profiles

Quantum Mechanical (QM) calculations, particularly methods like Density Functional Theory (DFT), are fundamental for determining the electronic structure of molecules nih.govwarwick.ac.uknumberanalytics.com. These calculations provide detailed information about electron distribution, bond orders, atomic charges, and molecular orbitals. By analyzing these parameters, researchers can predict and understand a molecule's inherent reactivity. For "Palerol comp.", QM calculations would allow for the mapping of electron-rich and electron-deficient regions, identifying potential sites for electrophilic or nucleophilic attack, and predicting the stability of various chemical transformations amazon.commdpi.com. This foundational understanding is crucial for predicting how "Palerol comp." might behave in different chemical environments or during synthesis nih.govnumberanalytics.com.

Molecular Dynamics Simulations for Conformational Analysis and Protein-Ligand Dynamics

Molecular Dynamics (MD) simulations are powerful computational techniques used to study the dynamic behavior of molecules over time nih.govnih.govub.edunottingham.ac.uk. By solving Newton's equations of motion, MD can reveal how molecules like "Palerol comp." move, flex, and change conformation in response to their environment. This is particularly relevant when considering interactions with biological targets, such as proteins. MD simulations can elucidate the conformational landscape of "Palerol comp.", identifying stable and transient structures. Furthermore, in the context of drug discovery or biochemical interactions, MD can simulate how "Palerol comp." binds to a protein, predicting binding poses, stability of the complex, and the dynamics of this interaction ub.edunottingham.ac.ukresearchgate.net. Such simulations can help identify key binding sites and the energetic contributions of specific interactions, such as hydrogen bonds or van der Waals forces nottingham.ac.ukresearchgate.net.

In Silico Prediction of Component Metabolites and Biotransformation Pathways

Predicting how a compound is metabolized within a biological system is critical for understanding its fate, efficacy, and potential toxicity. In silico tools, leveraging databases and predictive algorithms, can forecast the likely metabolites and biotransformation pathways of a compound nih.govnih.govkaggle.comlhasalimited.org. For "Palerol comp.", these methods would involve identifying functional groups susceptible to enzymatic modification (e.g., oxidation, reduction, hydrolysis) by enzymes like Cytochrome P450s or those in the gut microbiome nih.govnih.govkaggle.com. Software such as BioTransformer or GLORYx can predict phase I and phase II metabolic products, offering insights into how the compound might be processed in vivo nih.gov. This predictive capability aids in early-stage research, guiding experimental design and prioritizing compounds with favorable metabolic profiles.

Future Directions in Academic Research on Multi Component Chemical Systems

Integrated Omics Approaches (Genomics, Proteomics, Metabolomics) for Comprehensive Mechanistic Deconvolution

The advent of "omics" technologies has revolutionized our ability to study biological systems in a holistic manner. nih.govisaaa.org For multi-component chemical systems like Palerol comp., an integrated multi-omics approach offers a powerful strategy to deconstruct the complex interplay between its constituents and biological systems. By combining genomics, proteomics, and metabolomics, researchers can move beyond a one-dimensional understanding of a mixture's effects and build a comprehensive picture of its mechanistic underpinnings. thermofisher.combrjac.com.br

Genomics and Transcriptomics: These disciplines will be instrumental in identifying the genetic and transcriptional changes induced by a multi-component system. High-throughput sequencing can reveal alterations in gene expression patterns, providing clues about the cellular pathways modulated by the chemical mixture. mdpi.com This allows for a broad, initial screening of the biological response, highlighting key areas for more focused investigation.

Proteomics: As the functional workhorses of the cell, proteins are direct targets of many chemical compounds. Proteomics can identify changes in protein expression, post-translational modifications, and protein-protein interactions in response to a multi-component system. isaaa.org This provides a more direct link between the chemical exposure and the observed phenotype.

Metabolomics: This field focuses on the complete set of small-molecule metabolites within a biological system. isaaa.org By analyzing the metabolome, researchers can gain insights into the metabolic pathways affected by the chemical mixture. This is particularly valuable for understanding the downstream functional consequences of the genomic and proteomic changes. nih.gov

The true power of this approach lies in the integration of these data sets. researchgate.net By correlating changes across the different omics layers, researchers can construct detailed models of the system's mechanism of action, identifying key nodes and pathways that are perturbed by the mixture. This integrated approach will be crucial for understanding both the synergistic and antagonistic interactions between the components of a complex formulation.

| Omics Discipline | Key Information Provided | Application to Multi-Component Systems |

| Genomics | The complete set of an organism's genes. | Identifies genetic predispositions to certain responses to the chemical mixture. |

| Transcriptomics | The complete set of RNA transcripts. | Reveals which genes are actively being expressed in response to the mixture. |

| Proteomics | The entire set of proteins expressed by a genome. | Shows the functional molecules that are altered by the chemical components. |

| Metabolomics | The complete set of small-molecule metabolites. | Provides a snapshot of the metabolic state and functional output of the biological system. |

Advancements in Computational and Artificial Intelligence-Driven Discovery for Complex Formulations

| AI/Computational Approach | Description | Application in Multi-Component System Research |

| Machine Learning | Algorithms that can learn from data to make predictions. | Predicting the biological activity and properties of new chemical mixtures. |

| Deep Learning | A subset of machine learning using neural networks with many layers. | Analyzing complex, high-dimensional data from omics studies of multi-component systems. |

| Compound AI Systems | Systems that utilize multiple interacting AI components. | Integrating diverse data sources to build comprehensive models of mixture behavior. |

| Molecular Modeling | Computer-based simulation of molecular behavior. | Simulating the interactions between the components of a mixture and biological targets. |

Development of Novel In Vitro and In Silico Research Methodologies for Mixture Analysis

The ethical and practical limitations of in vivo animal testing have spurred the development of advanced in vitro and in silico research methodologies. news-medical.net These approaches offer more controlled and high-throughput environments for studying the effects of chemical mixtures, while also reducing the reliance on animal models.

Future developments in this area will focus on creating more physiologically relevant in vitro models. This includes the use of three-dimensional (3D) cell cultures, organ-on-a-chip technologies, and microfluidic devices that can more accurately mimic the complex microenvironment of human tissues. oup.com These models will provide a more realistic platform for assessing the effects of multi-component systems on cellular function and viability.

In silico methods, which rely on computer simulations, are also becoming increasingly sophisticated. news-medical.net These models can be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of the individual components of a mixture, as well as their potential toxicities. oup.com By integrating these predictions, researchers can build virtual models of how a multi-component system will behave in the body, allowing for the early identification of potential issues and the optimization of formulations.

| Methodology | Description | Advantages for Mixture Analysis |

| 3D Cell Cultures | Cells grown in a three-dimensional matrix. | More accurately represents the in vivo cellular environment compared to 2D cultures. |

| Organ-on-a-Chip | Microfluidic devices that mimic the structure and function of human organs. | Allows for the study of organ-level effects of chemical mixtures in a controlled setting. |

| In Silico ADME Modeling | Computational prediction of a compound's pharmacokinetic properties. | Enables rapid screening and optimization of formulations without the need for extensive experimental testing. |

| Quantitative Structure-Activity Relationship (QSAR) | Models that relate the chemical structure of a compound to its biological activity. | Can be used to predict the activity of new chemical mixtures based on their composition. |

Ethical Frameworks for Advanced Preclinical and Theoretical Research on Multi-Component Systems

As research into multi-component chemical systems becomes more advanced, it is imperative that it is guided by robust ethical frameworks. uoa.gr The potential for unforeseen interactions and effects of these complex mixtures raises unique ethical considerations that must be addressed.

A primary ethical concern is the responsible conduct of research involving the synthesis and testing of novel chemical combinations. researchgate.net Researchers have a responsibility to carefully consider the potential risks and benefits of their work, and to ensure that it is conducted with the highest standards of scientific integrity. acs.org This includes transparency in reporting methodologies and findings, as well as a commitment to minimizing the environmental impact of their research.